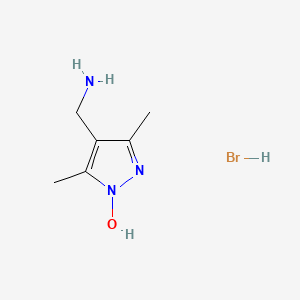
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyrazole ring, along with two methyl groups and a hydroxyl group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a methyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of 4-(Formylmethyl)-3,5-dimethyl-1H-pyrazol-1-ol.
Reduction: Formation of 4-(Methyl)-3,5-dimethyl-1H-pyrazol-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)catechol hydrobromide: Similar in structure but with a catechol ring instead of a pyrazole ring.
Pyrrolidine derivatives: Contain a five-membered nitrogen-containing ring similar to pyrazoles but differ in their chemical properties and biological activities.
Uniqueness
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.
Properties
Molecular Formula |
C6H12BrN3O |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
(1-hydroxy-3,5-dimethylpyrazol-4-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C6H11N3O.BrH/c1-4-6(3-7)5(2)9(10)8-4;/h10H,3,7H2,1-2H3;1H |
InChI Key |
WCPCGXTVEXNFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1O)C)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
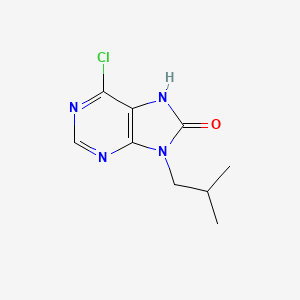
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)
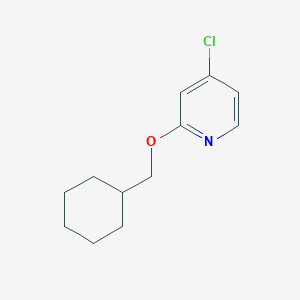
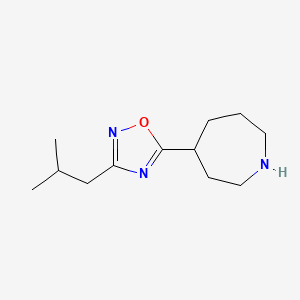
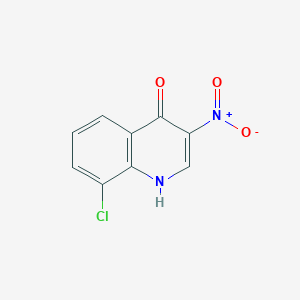


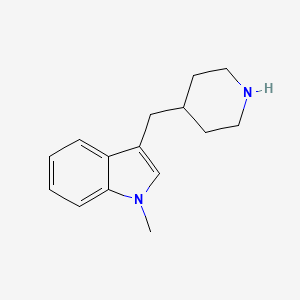

![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

